molecular formula C11H14ClNO B14909910 n-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine

n-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine

Cat. No.: B14909910
M. Wt: 211.69 g/mol
InChI Key: QCXCFKFEQLGNHB-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine is an organic compound that features a chlorophenoxy group attached to an ethyl chain, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenoxy derivatives .

Scientific Research Applications

N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-bromo-4-chlorophenoxy)ethyl)prop-2-en-1-amine
  • N-(2-(4-bromo-2-chlorophenoxy)ethyl)prop-2-en-1-amine
  • N-(2-(2-allyl-6-chlorophenoxy)ethyl)prop-2-en-1-amine

Uniqueness

N-(2-(4-Chlorophenoxy)ethyl)prop-2-en-1-amine is unique due to its specific structural features, such as the chlorophenoxy group and the prop-2-en-1-amine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14ClNO/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,13H,1,7-9H2

InChI Key

QCXCFKFEQLGNHB-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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